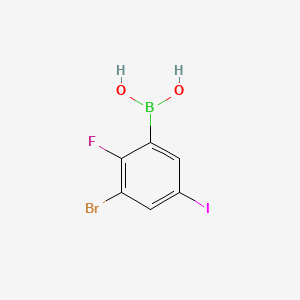

3-Bromo-2-fluoro-5-iodophenylboronic acid

Description

3-Bromo-2-fluoro-5-iodophenylboronic acid (C₆H₃BBrFIO₂) is a polyhalogenated arylboronic acid derivative characterized by bromine, fluorine, and iodine substituents at the 3-, 2-, and 5-positions of the benzene ring, respectively. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

(3-bromo-2-fluoro-5-iodophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZNLDJWDLJRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)I)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrFIO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential halogenation of phenylboronic acid, where bromination, fluorination, and iodination are carried out under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts and solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-iodophenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Reactions: The major products are substituted phenylboronic acids with different functional groups replacing the halogen atoms.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with aryl or vinyl halides.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-5-iodophenylboronic acid is extensively used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-iodophenylboronic acid in chemical reactions involves the formation of boron-oxygen bonds and the subsequent transmetalation with palladium catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Boronic Acids

Reactivity in Cross-Coupling Reactions

- Electronic Effects : Methoxy-substituted analogs (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) exhibit reduced electrophilicity due to electron-donating OCH₃, slowing coupling kinetics compared to the fluorine- and iodine-containing target compound .

Stability and Handling

- Halogen Sensitivity : The iodine substituent increases molecular weight (vs. chlorine or methyl analogs) and may reduce solubility in polar solvents. Heavy halogens (Br, I) also elevate sensitivity to light and moisture, necessitating storage under inert conditions .

Commercial Availability

- Market Presence : Unlike widely available analogs (e.g., 5-bromo-2-fluorophenylboronic acid from TCI Chemicals ), the iodinated variant is less common, suggesting custom synthesis or specialized suppliers like Amadis Chemical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.